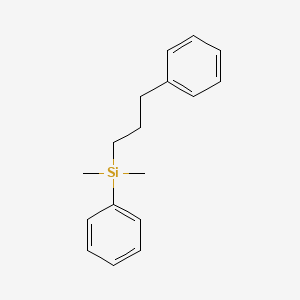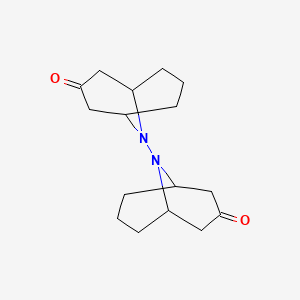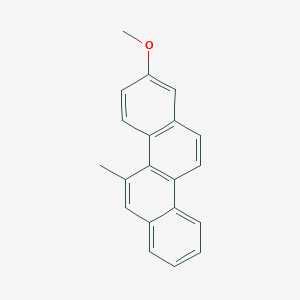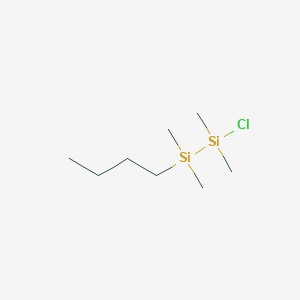
Silane, dimethylphenyl(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylphenyl(3-phenylpropyl)-: is an organosilicon compound with the molecular formula C17H22Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. The unique structure of silane, dimethylphenyl(3-phenylpropyl)-, which includes both phenyl and propyl groups, makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silane, dimethylphenyl(3-phenylpropyl)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals such as platinum, rhodium, or palladium. The general reaction scheme is as follows:
R-SiH+CH2=CH-R’→R-Si-CH2CH2R’
In this case, R represents the dimethylphenyl group, and R’ represents the 3-phenylpropyl group.
Industrial Production Methods: Industrial production of silanes often involves the direct reaction of silicon with alkyl halides in the presence of a copper catalyst. This method is known as the Rochow process. For silane, dimethylphenyl(3-phenylpropyl)-, a similar approach can be adapted where the specific organic groups are introduced through controlled reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, dimethylphenyl(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Silanes can be reduced using reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, dimethylphenyl(3-phenylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology and Medicine: In biological research, silanes are used to modify surfaces of biomaterials to improve their biocompatibility. Silane, dimethylphenyl(3-phenylpropyl)- can be used to functionalize surfaces for specific interactions with biological molecules.
Industry: In the industrial sector, silanes are used as coupling agents to improve the adhesion between inorganic materials and organic polymers. This compound can be used in the production of advanced materials with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of silane, dimethylphenyl(3-phenylpropyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The presence of phenyl and propyl groups enhances the compound’s reactivity and allows for specific interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dimethylphenylsilane
- Diphenylsilane
- Phenyltrisilane
Comparison: Silane, dimethylphenyl(3-phenylpropyl)- is unique due to the presence of both phenyl and propyl groups attached to the silicon atom. This combination of groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In contrast, compounds like dimethylphenylsilane and diphenylsilane have different reactivity profiles due to the absence of the propyl group.
Eigenschaften
| 79294-25-0 | |
Molekularformel |
C17H22Si |
Molekulargewicht |
254.44 g/mol |
IUPAC-Name |
dimethyl-phenyl-(3-phenylpropyl)silane |
InChI |
InChI=1S/C17H22Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |
InChI-Schlüssel |
JNKNLDCBDDBHOK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)



